molecular formula C21H23ClN4O3 B2884510 N-(4-chloro-3-nitrophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide CAS No. 329080-37-7

N-(4-chloro-3-nitrophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide

Cat. No.: B2884510
CAS No.: 329080-37-7
M. Wt: 414.89
InChI Key: DYFMTPXGVVXJFP-QPJJXVBHSA-N
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Description

N-(4-chloro-3-nitrophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide is a synthetic small molecule of significant interest in medicinal chemistry research, primarily due to its complex structure featuring a piperazine core. The piperazine ring is a privileged scaffold in drug discovery, known for contributing to favorable pharmacokinetic properties and the ability to interact with a range of biological targets, often serving as a key moiety in the development of receptor ligands and enzyme inhibitors . This compound is further functionalized with a chloronitrophenyl group and a styryl side chain. The styryl group, characterized by its conjugated system, can be investigated for its potential to enhance binding affinity through π-π interactions or to act as a molecular probe. Researchers are exploring this compound and its analogs in various early-stage discovery contexts, including the investigation of pharmacological mechanisms and structure-activity relationships (SAR) . Piperazine-containing compounds are frequently studied as cationic amphiphilic drugs, a class known for their ability to inhibit enzymes like lysosomal phospholipase A2 (PLA2G15); such inhibition is a key mechanism under investigation for understanding drug-induced phospholipidosis, a form of cellular toxicity . This makes the compound a valuable tool for researchers in toxicology and drug safety, aiming to elucidate the pathways and risks associated with compound accumulation in cells. Its primary research value lies in its utility as a chemical probe for probing biological mechanisms and as a precursor for the synthesis of more complex molecules for specialized assays.

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O3/c22-19-9-8-18(15-20(19)26(28)29)23-21(27)16-25-13-11-24(12-14-25)10-4-7-17-5-2-1-3-6-17/h1-9,15H,10-14,16H2,(H,23,27)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFMTPXGVVXJFP-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)CC(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)CC(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Chlorination: The addition of a chlorine atom to the aromatic ring.

    Acylation: The formation of an amide bond through the reaction of an amine with an acyl chloride.

    Piperazine Derivatization:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-nitrophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chlorine atom can produce various substituted derivatives.

Scientific Research Applications

N-(4-chloro-3-nitrophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound’s structural uniqueness lies in its cinnamyl-piperazine and 4-chloro-3-nitrophenyl groups. Below is a comparison with key analogs:

Table 1: Structural Comparison of Selected Acetamide Derivatives
Compound Name / ID Piperazine Substituent Acetamide Substituent Molecular Formula Key Properties/Activities
Target Compound (2E)-3-phenylprop-2-en-1-yl 4-chloro-3-nitrophenyl C₂₁H₂₂ClN₅O₃*
N-benzyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide (2E)-3-phenylprop-2-en-1-yl Benzyl C₂₂H₂₇N₃O
N-(3-chlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide 4-nitrophenyl 3-chlorophenyl C₁₈H₁₉ClN₄O₃
2-(4-Benzylpiperazin-1-yl)-N-(3-chlorophenyl)acetamide dihydrochloride Benzyl 3-chlorophenyl C₁₉H₂₂Cl₂N₄O Anticonvulsant activity
2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide 4-methoxybenzyl 6-phenylimidazo[2,1-b]thiazol-3-yl C₃₀H₃₀N₆O₂S Antimicrobial activity (gram-positive)

Notes:

  • The 4-chloro-3-nitrophenyl group introduces steric bulk and electron-withdrawing effects, which could influence solubility and metabolic stability compared to simpler aryl groups (e.g., 3-chlorophenyl) .

Physical and Spectral Properties

Table 2: Physical Properties of Selected Compounds
Compound ID Melting Point (°C) Molecular Weight (g/mol) Yield (%) Key Spectral Data (MS/NMR)
Target Compound ~435.89
5k 92–94 538.63 78 MS: m/z 539.2231 [M+H]⁺
Compound 11 410.77 NMR: δ 7.3–7.5 (aromatic protons)
CID 3569631 374.82 SMILES: C1CN(CCN1CC(=O)NC2=CC...

Key Observations :

  • The target compound’s molecular weight (~435.89) is comparable to analogs like 5k (538.63), but its melting point and solubility are likely influenced by the nitro group’s polarity .
  • Analogous compounds with chloro/nitro substituents often exhibit moderate yields (70–78%), suggesting similar synthetic challenges for the target compound .

Pharmacological Implications

While direct activity data for the target compound are unavailable, insights can be drawn from analogs:

  • Antimicrobial Activity : Compounds with thiazole/imidazole cores (e.g., 5k, 5l) show gram-positive antibacterial activity, suggesting the target’s cinnamyl group may enhance membrane penetration .
  • Anticonvulsant Effects : Piperazine-acetamide derivatives with chlorophenyl groups (e.g., Compound 11 ) demonstrate CNS activity, possibly due to serotonin receptor modulation.

Biological Activity

N-(4-chloro-3-nitrophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide, also known by its CAS number 329080-37-7, is a synthetic compound with potential pharmacological applications. This article focuses on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C21_{21}H23_{23}ClN4_{4}O3_{3} with a molar mass of 414.89 g/mol. Its structure features a piperazine moiety linked to a chloro-nitrophenyl group and an allylic side chain, which may influence its biological interactions.

PropertyValue
Molecular FormulaC21_{21}H23_{23}ClN4_{4}O3_{3}
Molar Mass414.89 g/mol
CAS Number329080-37-7

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria. This activity is often linked to the presence of electron-withdrawing groups like nitro and chloro substituents on the aromatic rings .
  • Anticancer Potential : The compound's structural analogs have shown promise in inhibiting cancer cell proliferation. The presence of the piperazine ring is significant in enhancing cytotoxicity against cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms .
  • Neuropharmacological Effects : Given the piperazine structure, there is potential for neuropharmacological applications. Compounds in this class often interact with neurotransmitter systems, which could lead to anxiolytic or antidepressant effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:

  • Antimicrobial Screening : A study screened various derivatives for antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the phenyl groups significantly affected antimicrobial potency, suggesting similar potential for our compound .
  • Cytotoxicity Assays : In vitro assays demonstrated that derivatives with similar piperazine structures exhibited IC50_{50} values in the low micromolar range against cancer cell lines like A431 (human epidermoid carcinoma). These findings underscore the importance of structural features in modulating biological activity .

Q & A

Q. 1.1. What are the recommended synthetic routes for N-(4-chloro-3-nitrophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide?

The synthesis typically involves nucleophilic substitution and condensation reactions. Key steps include:

  • Step 1 : Reacting the chloro-nitrophenyl precursor with a piperazine derivative under reflux in polar aprotic solvents (e.g., acetonitrile or dimethylformamide) to facilitate nucleophilic attack .
  • Step 2 : Purification via column chromatography using silica gel, with solvent systems optimized for polarity (e.g., ethyl acetate/hexane gradients) .
  • Critical factors : Reaction time (12–24 hours), temperature (80–100°C), and stoichiometric ratios (1:1.2 for amine:halide) to minimize side products .

Q. 1.2. How is the compound’s structure confirmed post-synthesis?

Structural validation employs:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon backbone .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks matching the theoretical mass (e.g., [M+H]+^+ at m/z 455.3) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection (λ = 254 nm) .

Q. 1.3. What solvents and conditions optimize the nucleophilic substitution in its synthesis?

  • Solvents : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates by stabilizing transition states .

  • Catalysts : Anhydrous conditions with K2_2CO3_3 or triethylamine to scavenge HCl byproducts .

  • Yield comparison :

    SolventTemperature (°C)Yield (%)
    Acetonitrile8072
    DMF10085

Advanced Research Questions

Q. 2.1. How can computational chemistry predict the compound’s interaction with biological targets?

  • Molecular docking : Software like AutoDock Vina models binding affinities (e.g., ΔG = -9.2 kcal/mol) to receptors such as serotonin or dopamine transporters .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories, analyzing RMSD (<2 Å) and hydrogen-bond persistence .
  • ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP = 3.1, CNS permeability) .

Q. 2.2. How to address discrepancies in biological activity data across different studies?

Common sources of variability and mitigation strategies:

  • Salt forms : Dihydrochloride salts (e.g., ) may alter solubility, impacting IC50_{50} values. Standardize salt forms in assays .
  • Purity : HPLC data (≥95% purity) must be reported; impurities like unreacted precursors can skew results .
  • Assay conditions : Use uniform protocols (e.g., cell line: HEK293, incubation time: 24h) to enable cross-study comparisons .

Q. 2.3. What strategies improve yield in multi-step synthesis involving sensitive functional groups?

  • Protecting groups : Temporarily shield nitro or amide groups during reactive steps (e.g., Boc protection for amines) .
  • Low-temperature steps : Perform esterifications or sulfonations at 0–4°C to prevent side reactions .
  • In-line monitoring : Use TLC or FTIR to track intermediates and terminate reactions at optimal conversion points .

Data Contradiction Analysis

Q. 3.1. Conflicting reports on the compound’s stability under acidic conditions

  • Issue : Some studies report decomposition at pH < 3, while others note stability.
  • Resolution : Stability depends on the counterion. Hydrochloride salts () degrade faster than free bases due to Cl^- catalysis. Use pH-controlled stability studies (e.g., 37°C, pH 1–7) with UPLC monitoring .

Q. 3.2. Discrepancies in melting points reported across literature

  • Issue : Melting points range from 154–158°C (fusion) to 165–168°C.
  • Root cause : Polymorphism or hydrate formation. Single-crystal XRD () identifies dominant polymorphs. Recrystallize from ethanol/water (9:1) to standardize crystal forms .

Methodological Recommendations

Q. 4.1. Optimizing reaction scalability

  • Flow chemistry : Continuous flow systems improve heat transfer and reduce side products in exothermic steps (e.g., nitro group reduction) .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability without sacrificing yield .

Q. 4.2. Advanced characterization techniques

  • X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., E/Z isomerism in the propenyl group) using single-crystal data .
  • 2D NMR : NOESY correlations confirm spatial proximity of aromatic and piperazine protons, ruling out incorrect regioisomers .

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